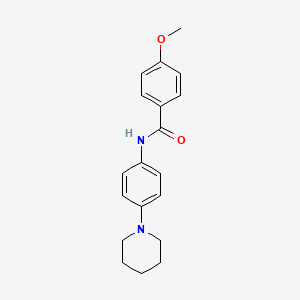

![molecular formula C20H21NO3 B2938734 3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879045-82-6](/img/structure/B2938734.png)

3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s source or any known uses.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications

Formation and Applications in Liquid Crystalline Phases

A study by Kölbel et al. (1998) explored the formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel class of rigid rod-like amphiphilic molecules, which may include compounds similar to the one of interest. These molecules display unique mesophases due to microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain, suggesting potential applications in advanced materials and display technologies (Kölbel, Tschierske, & Diele, 1998).

Synthesis of α,β-Unsaturated Carbonyl Compounds

Wang and Ikemoto (2005) reported a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, a category that encompasses a variety of synthetic intermediates including structures related to the compound of interest. Their method, catalyzed efficiently by 35% HCl in acetic acid, has implications for the synthesis of complex organic molecules, potentially including pharmaceuticals and agrochemicals (Wang & Ikemoto, 2005).

Advances in Chemistry and Analysis of Lipid Peroxidation Products

Spickett (2013) delves into the chemistry and analysis of 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation with relevance to the study of oxidative stress and its biochemical implications. While not directly related to the exact compound , this research highlights the importance of understanding the oxidative routes and metabolisms of complex organic molecules, which could inform studies on similar compounds (Spickett, 2013).

Synthesis of Plant Metabolites

Research by Homer and Sperry (2014) on the synthesis of 7-hydroxyoxindole-3-acetic acid (7-OH-OxIAA) presents a method involving simultaneous iridium-catalysed borylations. This efficient alternative route for synthesizing antioxidant, endogenous metabolites of indole-3-acetic acid demonstrates the broader utility of innovative synthetic approaches in accessing biologically relevant indole derivatives (Homer & Sperry, 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.

Future Directions

This would involve discussing potential future research directions, such as new reactions that could be carried out with the compound, new applications for the compound, or modifications that could be made to the compound to improve its properties or activity.

I hope this general information is helpful. If you have more specific questions about any of these types of analyses, feel free to ask!

properties

IUPAC Name |

3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-7-9-16(10-8-13)12-21-18-14(2)5-4-6-17(18)20(24,19(21)23)11-15(3)22/h4-10,24H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXPPANOWYQWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

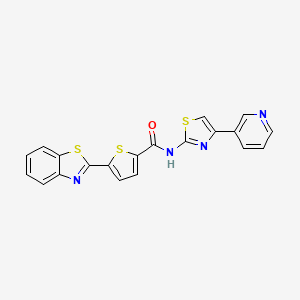

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)

amine hydrochloride](/img/structure/B2938656.png)

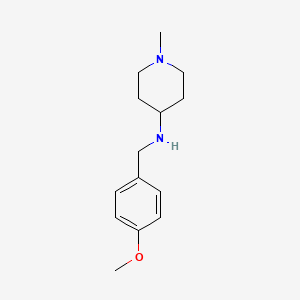

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)

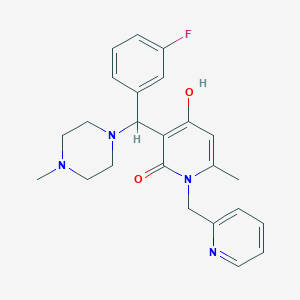

![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)

![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)